molecular formula C21H16FN3O2S2 B3862916 (5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3862916
M. Wt: 425.5 g/mol
InChI Key: CKIFOCHSZSDWLM-ATVHPVEESA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolidinone core (2-thioxo-1,3-thiazolidin-4-one) substituted with a 1,5-dimethyl-3-oxo-2-phenylpyrazolyl group at position 3 and a 2-fluorobenzylidene moiety at position 3. The Z-configuration of the benzylidene double bond is critical for its spatial orientation and intermolecular interactions.

Properties

IUPAC Name

(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c1-13-18(20(27)25(23(13)2)15-9-4-3-5-10-15)24-19(26)17(29-21(24)28)12-14-8-6-7-11-16(14)22/h3-12H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIFOCHSZSDWLM-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=CC=C4F)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions.

    Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is typically done by reacting the pyrazole derivative with a thiourea and an α-halo ketone under basic conditions.

    Benzylidene Substitution: The final step involves the introduction of the benzylidene group. This can be achieved through a condensation reaction between the thiazolidinone derivative and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Thiazolidinone derivatives are reactive due to their heterocyclic structure and functional groups. Common reaction types include:

  • Oxidation :
    The thioxo group (-S-) can undergo oxidation to form sulfones (SO₂) under conditions involving oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction :
    The benzylidene moiety (CH=) may reduce to a saturated benzyl group using reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution :
    Alkoxy or fluorobenzylidene groups can participate in nucleophilic substitution, particularly under basic conditions (e.g., potassium carbonate in DMF).

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation Hydrogen peroxide, m-CPBAAcetic acid, heat
Reduction Sodium borohydride, LiAlH₄Ethanol, room temperature
Substitution Alkyl halides, K₂CO₃DMF, reflux

Major Products

Reaction Type Product Key Functional Group
Oxidation Sulfone derivativeSO₂ group replaced thioxo (S-)
Reduction Benzyl derivativeSaturated CH₂ group instead of CH=
Substitution Alkoxy/fluorobenzyl-substituted derivativesModified alkoxy or fluorobenzyl moieties

Structural Comparisons

Thiazolidinone derivatives with benzylidene substituents (e.g., fluorobenzylidene) share reactivity profiles. For instance:

  • (5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (PubChem CID 1908338) exhibits similar thiazolidinone and benzylidene motifs, suggesting analogous oxidative/reductive behavior .

  • (5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (EVT-11009810) underscores the role of alkoxy substituents in substitution reactions.

Research Gaps and Considerations

  • Specificity to (2-Fluorobenzylidene) : The 2-fluoro substituent may alter steric/electronic effects compared to 4-fluoro analogs, potentially influencing reaction kinetics and selectivity.

  • Fluorine Substitution Effects : Fluorine’s electron-withdrawing nature could stabilize intermediates or direct regioselectivity in substitution reactions.

  • Limited Data : Direct experimental data for the queried compound’s reactivity is absent in the provided sources, necessitating extrapolation from analogs.

Scientific Research Applications

(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents on the benzylidene group, thiazolidinone ring, and pyrazolyl moiety. Below is a comparative analysis:

Compound Name / ID Substituent on Benzylidene Thiazolidinone Substituent Pyrazolyl Substituent Key Features
Target Compound 2-fluoro 2-thioxo 1,5-dimethyl-3-oxo-2-phenyl Enhanced electronic withdrawal (F), planar geometry for π-stacking .
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-hydroxy 2-thioxo Phenyl Intramolecular H-bonding (O–H⋯S), dimer formation via intermolecular H-bonds.
(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one 4-fluorophenylpyrazolyl 2-thioxo Octyl Increased lipophilicity (octyl chain); fluorophenyl enhances π-interactions.
3-Phenyl-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-thioxo Phenyl Lacks polar substituents; reduced solubility in aqueous media.

Physicochemical and Crystallographic Properties

  • Target Compound: The 2-fluorobenzylidene group introduces moderate electronegativity, improving solubility in polar aprotic solvents compared to non-fluorinated analogues. The pyrazolyl group’s methyl and oxo substituents may reduce steric hindrance, favoring planar molecular packing .
  • Hydroxy-Substituted Analogue (2-hydroxybenzylidene) : Exhibits strong intermolecular hydrogen bonding (O–H⋯S and C–H⋯π), leading to stable crystalline dimers. This contrasts with the fluorine analogue, where weaker C–F⋯H interactions dominate .
  • Octyl-Substituted Analogue : The octyl chain increases logP values, enhancing membrane permeability but reducing aqueous solubility. This modification is common in prodrug designs .

Biological Activity

The compound (5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing findings from recent literature to provide a comprehensive overview.

1. Overview of Thiazolidinones

Thiazolidinones are recognized for their significant pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. The structural modifications in thiazolidinones influence their biological efficacy and interactions with various biological targets. The introduction of different substituents can enhance their therapeutic potential by increasing bioactivity or altering pharmacokinetics.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiazolidinones can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. They may also inhibit angiogenesis and metastasis by affecting the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs) .
  • Case Studies : In vitro studies have demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against several cancer cell lines, including breast, prostate, and lung cancer cells. For example, a derivative similar to the compound under discussion showed IC50 values in the micromolar range against these cell lines .

2.2 Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains:

  • Mechanism : The antimicrobial action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
  • Research Findings : A study reported that thiazolidinone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

2.3 Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones are linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX:

  • Evidence : Experimental models have shown that these compounds can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives:

SubstituentEffect on Activity
Fluorine at C5Enhances potency against cancer cells
Methyl groups at C1Improves solubility and bioavailability
Benzylidene moietyIncreases interaction with target proteins

The presence of specific functional groups significantly influences the compound's binding affinity to biological targets and overall therapeutic efficacy.

4. Conclusion

The compound this compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, particularly its anticancer and antimicrobial properties. Future research should focus on optimizing its structure to enhance efficacy and reduce potential side effects.

Q & A

Q. What synthetic routes are commonly employed to prepare this thiazolidinone derivative, and how is stereochemical integrity maintained?

The compound is synthesized via a multi-step protocol involving:

  • Knoevenagel condensation : Reaction of a substituted benzaldehyde (e.g., 2-fluorobenzaldehyde) with a thiazolidinone precursor (e.g., 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one) in the presence of a base (e.g., piperidine) under reflux in ethanol or dioxane .
  • Stereochemical control : The Z-configuration at the benzylidene double bond is confirmed via NOESY NMR or X-ray crystallography, as seen in structurally analogous compounds .
  • Purification : Recrystallization from DMF-EtOH (1:1) or methanol ensures purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • FT-IR : Confirms the presence of thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
  • NMR :
  • ¹H NMR : Resonances at δ 7.2–8.5 ppm indicate aromatic protons, while δ 2.0–3.5 ppm confirm methyl groups on the pyrazole ring .
  • ¹³C NMR : Signals at ~180–190 ppm verify the thiazolidinone carbonyl .
    • UV-Vis : Absorbance maxima (~300–400 nm) correlate with π→π* transitions in the conjugated benzylidene system .

Q. What biological activities have been reported for this compound?

  • Antimicrobial : Exhibits moderate activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity, assessed via agar diffusion assays .
  • Antioxidant : Scavenges DPPH radicals (IC₅₀ ~50–100 µM), attributed to the electron-rich fluorobenzylidene moiety .
  • Cytotoxic potential : Preliminary assays against cancer cell lines (e.g., MCF-7, HEPG-2) show IC₅₀ values >50 µM, suggesting selective targeting mechanisms .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the thiazolidinone core?

  • Catalyst screening : Piperidine or morpholine improves condensation efficiency compared to inorganic bases .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce stereoselectivity. Ethanol balances yield (~60–70%) and Z/E ratio .
  • Temperature control : Reflux (~80°C) minimizes side products like thiohydantoins .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating redox activity .
  • Molecular docking : Docking into E. coli DNA gyrase (PDB: 1KZN) reveals hydrogen bonding between the fluorobenzylidene group and Arg121, explaining antimicrobial activity .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How do substituent modifications influence bioactivity?

  • Fluorine position : 2-Fluoro substitution enhances membrane permeability (logP ~3.2) compared to 3- or 4-fluoro analogs .
  • Pyrazole ring : Methyl groups at positions 1 and 5 reduce steric hindrance, improving binding to antioxidant enzymes like SOD .
  • Thioxo vs. oxo : Replacement of S with O decreases cytotoxicity (IC₅₀ >100 µM) due to reduced electrophilicity .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., SRB assay) to minimize variability .
  • Dose-response validation : Replicate IC₅₀ measurements in triplicate with positive controls (e.g., doxorubicin) to confirm potency thresholds .
  • Structural corroboration : Cross-check NMR and HRMS data with published spectra to rule out impurities .

Methodological Recommendations

  • Synthetic scalability : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) for safer handling of diazo intermediates .
  • Bioassay design : Include normal cell lines (e.g., WI-38 fibroblasts) to assess selectivity indices .
  • Data reporting : Adhere to FAIR principles by depositing spectral data in public repositories (e.g., PubChem CID: 1028406) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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